Cyathuscavin A
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Overview
Description
Cyathuscavin A is a natural product found in Cyathus and Cyathus stercoreus with data available.
Scientific Research Applications
Antioxidant and DNA Protective Activities
Cyathuscavin A, along with other polyketides Cyathuscavins B and C, has been identified as having significant antioxidant activities. These compounds, isolated from the mycelium culture of Cyathus stercoreus, have been shown to possess the ability to scavenge against ABTS(+), DPPH, and superoxide anion radicals. Moreover, they have been found to protect supercoiled plasmid DNA from Fe(2+)/H(2)O(2)-induced breakage, indicating their potential in DNA protection and antioxidative mechanisms (Kang et al., 2008).
Antimicrobial Properties
Selected species from the Cyathus genus, which includes Cyathus stercoreus, have been studied for their ability to produce antimicrobial metabolites. These species have demonstrated the potential to induce morphological abnormalities in pathogenic fungi and inhibit the growth of certain human pathogenic fungi and bacteria. This suggests the relevance of this compound and related compounds in antimicrobial research (Liu & Zhang, 2004).
Cancer Research and Apoptosis Induction
Cyathus striatus, a relative of Cyathus stercoreus, has been found to induce apoptosis in human pancreatic cancer cells and inhibit tumor growth in vivo. This indicates that compounds similar to this compound might possess significant antitumor activities, potentially paving the way for new cancer treatment strategies (Sharvit et al., 2021).
Properties
Molecular Formula |
C17H14O8 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
9,10-dihydroxy-8-methoxy-1-oxo-3-[(E)-prop-1-enyl]-6H-pyrano[4,3-c]isochromene-7-carboxylic acid |
InChI |
InChI=1S/C17H14O8/c1-3-4-7-5-9-12(17(22)25-7)10-8(6-24-9)11(16(20)21)15(23-2)14(19)13(10)18/h3-5,18-19H,6H2,1-2H3,(H,20,21)/b4-3+ |
InChI Key |
PBCHQXZFXJSKDT-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C3=C(CO2)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1 |
Canonical SMILES |
CC=CC1=CC2=C(C3=C(CO2)C(=C(C(=C3O)O)OC)C(=O)O)C(=O)O1 |
Synonyms |
cyathuscavin A |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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